molecular formula C19H22N6O2 B5782772 N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No. B5782772
M. Wt: 366.4 g/mol
InChI Key: ADNFJMNLLJMTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine, also known as PD173074, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in various cancers and other diseases.

Mechanism of Action

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine inhibits the FGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine is a selective inhibitor of FGFR1, FGFR3, and FGFR4, and does not inhibit other tyrosine kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Biochemical and physiological effects:
N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It also inhibits angiogenesis and metastasis in various cancer models. In addition, N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine has been shown to have anti-inflammatory and anti-fibrotic effects in preclinical models of pulmonary fibrosis and osteoarthritis. N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine is a potent and selective inhibitor of FGFR tyrosine kinase, which makes it an ideal tool for studying the role of FGFR signaling in various biological processes. However, N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine has some limitations for lab experiments, such as its relatively low solubility in aqueous solutions and its potential off-target effects at high concentrations.

Future Directions

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients. In addition, there are several future directions for the development of N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine and other FGFR inhibitors, including the identification of biomarkers for patient selection, the optimization of dosing regimens, and the combination with other targeted therapies or immunotherapies. N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine may also have potential applications in other diseases, such as fibrotic disorders and neurodegenerative diseases. Further research is needed to fully understand the therapeutic potential of N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine and its mechanism of action.

Synthesis Methods

The synthesis of N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine involves several steps, including the synthesis of the key intermediate 6-morpholin-4-yl-1,3,5-triazine-2,4-diamine, followed by the coupling reaction with N-(2-furylmethyl)-N-methylamine and N-phenylurea. The final product is obtained after purification and characterization by various analytical techniques.

Scientific Research Applications

N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in various cancers, including breast, lung, prostate, and bladder cancers. It has also been investigated for its potential use in other diseases, such as pulmonary fibrosis, osteoarthritis, and Alzheimer's disease. N'-(2-furylmethyl)-N-methyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazine-2,4-diamine has shown promising results in preclinical studies, and several clinical trials are underway to evaluate its safety and efficacy in cancer patients.

properties

IUPAC Name

2-N-(furan-2-ylmethyl)-4-N-methyl-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-24(15-6-3-2-4-7-15)18-21-17(20-14-16-8-5-11-27-16)22-19(23-18)25-9-12-26-13-10-25/h2-8,11H,9-10,12-14H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNFJMNLLJMTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(furan-2-ylmethyl)-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazine-2,4-diamine

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